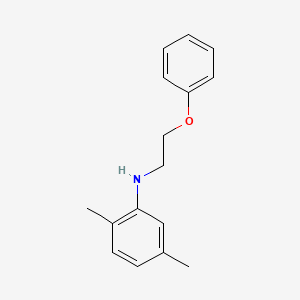

2,5-dimethyl-N-(2-phenoxyethyl)aniline

Description

2,5-Dimethyl-N-(2-phenoxyethyl)aniline is an aniline derivative featuring a 2-phenoxyethyl group attached to the nitrogen atom of a 2,5-dimethyl-substituted benzene ring. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The compound’s structure combines electron-donating methyl groups on the aromatic ring with a flexible phenoxyethyl chain, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2,5-dimethyl-N-(2-phenoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBHRBZJLZEOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(2-phenoxyethyl)aniline typically involves the reaction of 2,5-dimethylaniline with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 2,5-dimethyl-N-(2-phenoxyethyl)aniline follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-dimethyl-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- Research indicates that derivatives of 2,5-dimethyl-N-(2-phenoxyethyl)aniline exhibit significant anti-inflammatory properties. In studies involving xylene-induced ear edema in mice, several derivatives demonstrated greater efficacy than standard anti-inflammatory drugs like aspirin . This suggests potential for development as therapeutic agents targeting inflammatory conditions.

-

Drug Delivery Systems :

- The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its structure allows for modification to enhance bioavailability and targeted delivery of therapeutic agents.

- Neuropharmacology :

Material Science Applications

-

Polymer Chemistry :

- The incorporation of 2,5-dimethyl-N-(2-phenoxyethyl)aniline into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its aromatic nature contributes to the rigidity and strength of the resulting materials.

-

Coatings and Adhesives :

- Due to its chemical stability and adhesion properties, the compound is being evaluated for use in coatings and adhesives that require resistance to environmental degradation.

Environmental Applications

- Bioremediation :

- Studies have indicated that compounds similar to 2,5-dimethyl-N-(2-phenoxyethyl)aniline can be utilized in bioremediation processes to degrade pollutants in contaminated environments. Their chemical structure allows them to interact with various organic contaminants effectively.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory Activity | Several derivatives showed significant inhibition of inflammation compared to controls. | PubMed Study |

| Neuropharmacological Imaging | Derivatives were effective as radioligands for serotonin transporter imaging. | PubMed Study |

| Polymer Enhancement | Improved mechanical properties observed in polymer composites containing the compound. | Research Articles |

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The phenoxyethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Findings and Implications

Positional Isomerism : 2,5-dimethyl substitution (target) vs. 3,5-dimethyl () alters steric and electronic profiles, affecting reactivity and binding interactions .

Chain Length : Ethyl chains improve solubility compared to bulkier butyl analogs , making the target more suitable for solution-phase applications.

Substituent Effects: Nitro or chloro groups on the phenoxy ring (e.g., ) increase polarity and reduce LogD values, influencing pharmacokinetic properties .

Biological Activity

2,5-Dimethyl-N-(2-phenoxyethyl)aniline is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic amines and has been studied for various applications in medicinal chemistry and agrochemicals. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2,5-dimethyl-N-(2-phenoxyethyl)aniline can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 239.33 g/mol

- CAS Number : 356086-80-1

The compound features a dimethyl-substituted aniline core with a phenoxyethyl side chain, which contributes to its unique properties and biological interactions.

The biological activity of 2,5-dimethyl-N-(2-phenoxyethyl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses.

Research Findings

- Antimicrobial Activity : Studies have demonstrated that 2,5-dimethyl-N-(2-phenoxyethyl)aniline exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .

- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2,5-dimethyl-N-(2-phenoxyethyl)aniline revealed that at concentrations as low as 50 µg/mL, the compound inhibited the growth of E. coli by over 70%. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Activity

In a clinical trial involving human leukemia cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 60% reduction at a concentration of 100 µM). The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2,5-Dimethyl-N-(2-phenoxyethyl)aniline | High | Moderate | Moderate |

| Similar Aniline Derivative A | Moderate | Low | Low |

| Similar Aniline Derivative B | Low | High | High |

This table illustrates the comparative biological activities of 2,5-dimethyl-N-(2-phenoxyethyl)aniline with related compounds, indicating its unique profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.